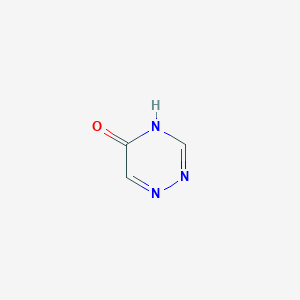
1,2,4-Triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and wide range of applications in various fields, including agriculture, medicine, and materials science. The structure of this compound consists of a six-membered ring containing three nitrogen atoms and one oxygen atom, which imparts unique chemical reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triazin-5(4H)-one can be synthesized through various methods. One common synthetic route involves the reaction of hydrazine derivatives with carbonyl compounds. For example, the reaction of hydrazine hydrate with formamide under acidic conditions can yield this compound. Another method involves the cyclization of appropriate precursors, such as the reaction of amidines with nitriles in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial for efficient production. Common industrial methods include continuous flow synthesis and batch processing, where the reaction parameters are carefully controlled to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.
Applications De Recherche Scientifique
1,2,4-Triazin-5(4H)-one has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1,2,4-Triazin-5(4H)-one can be compared with other similar compounds, such as:
1,3,5-Triazine: Another triazine derivative with different substitution patterns and reactivity.
1,2,4-Triazole: A related heterocyclic compound with a five-membered ring containing three nitrogen atoms.
Pyrimidine: A six-membered ring compound with two nitrogen atoms, commonly found in nucleic acids.
The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
Propriétés
Numéro CAS |
134434-29-0 |
|---|---|
Formule moléculaire |
C3H3N3O |
Poids moléculaire |
97.08 g/mol |
Nom IUPAC |
4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H3N3O/c7-3-1-5-6-2-4-3/h1-2H,(H,4,6,7) |
Clé InChI |
BFNNILAMSKQDRN-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12950037.png)
![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)
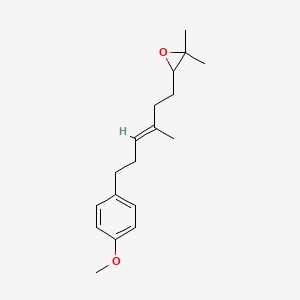
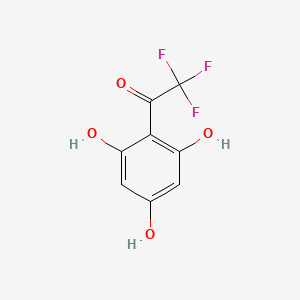

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
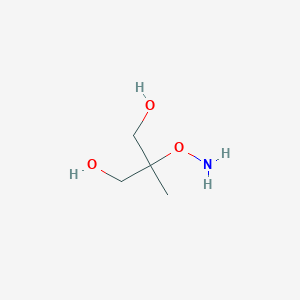
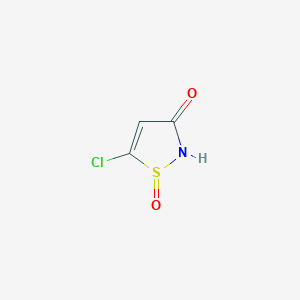

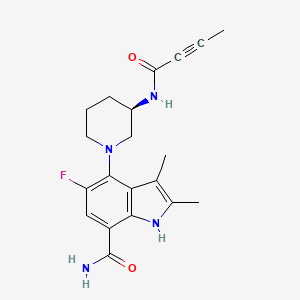
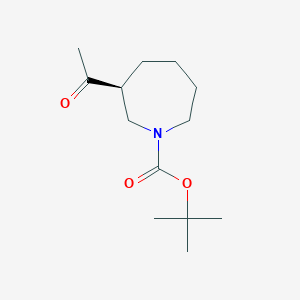

![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)

